1-Phenyl-1-(pyridin-2-yl)ethanol

Pharmaceutical QC Analytical Reference Doxylamine

Pharmaceutical QC labs require certified Doxylamine EP Impurity B with full analytical traceability for ANDA submissions-structurally similar pyridyl alcohols cannot substitute for this EP-designated reference standard. • Officially designated Doxylamine EP Impurity B per European Pharmacopoeia; supplied with detailed characterization data compliant with regulatory guidelines for analytical method validation, batch release, and stability studies • Unique chiral scaffold with phenyl and 2-pyridyl substituents on the same carbon creates distinct solid-state O-H···N hydrogen-bonding networks (monoclinic P21/c), confirmed by single-crystal X-ray diffraction • Racemic mixture; biocatalytic resolution via Rhizopus arrhizus achieves 82% e.e. for the (S)-enantiomer, enabling downstream chiral ligand and asymmetric catalysis applications • Also serves as a key intermediate in PDE4 inhibitor development for anti-inflammatory programs targeting COPD and asthma

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 19490-92-7
Cat. No. B195880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-(pyridin-2-yl)ethanol
CAS19490-92-7
Synonymsα-Methyl-α-phenyl-2-pyridinemethanol;  α-Methyl-α-pyridylbenzyl Alcohol
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)O
InChIInChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3
InChIKeyJZSWVCNVNOZMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Low Melting Solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-(pyridin-2-yl)ethanol: Verified Chiral Scaffold for Pharmaceutical Intermediate & Analytical Reference


1-Phenyl-1-(pyridin-2-yl)ethanol (CAS 19490-92-7) is a chiral secondary alcohol with the molecular formula C13H13NO, characterized by a phenyl group and a pyridin-2-yl group attached to a central ethanol carbon . This compound is formally recognized as Doxylamine EP Impurity B and serves as a key intermediate in the synthesis of the antihistamine doxylamine succinate [1]. The compound is available as a racemic mixture with an optical rotation of α20D +9.5° (CHCl3) for the isolated form , and its solid-state structure has been unequivocally confirmed via single-crystal X-ray diffraction and comprehensive NMR analysis [2].

Why Structural Analogs Fail Regulatory and Reactivity Substitution


Substituting 1-phenyl-1-(pyridin-2-yl)ethanol with a structurally similar pyridyl alcohol (e.g., 1-(pyridin-2-yl)ethanol, CAS 18728-61-5) is not scientifically valid. The target compound is specifically designated as Doxylamine EP Impurity B, requiring precise analytical traceability for pharmaceutical quality control (QC) release that generic analogs cannot provide . Furthermore, the presence of both phenyl and 2-pyridyl substituents on the same carbon creates a unique steric and electronic environment that underpins its utility as a chiral building block and ligand scaffold. This specific substitution pattern enables distinct coordination chemistry and hydrogen-bonding networks in the solid state, which are absent in simpler mono-substituted pyridyl ethanols [1].

Quantified Differential Evidence vs. Analogs for Research Selection


Pharmaceutical Reference Standard: Doxylamine EP Impurity B Identity and Traceability

1-Phenyl-1-(pyridin-2-yl)ethanol is the official European Pharmacopoeia (EP) Impurity B for doxylamine. Procurement as a certified reference standard ensures traceability and method validation for regulatory submissions, a requirement that cannot be met by any other in-class analog such as 1-(pyridin-2-yl)ethanol (CAS 18728-61-5) [1]. The compound is supplied with a defined purity (typically >95%) and full analytical characterization (NMR, MS, HPLC) necessary for quantification in pharmaceutical quality control assays [2].

Pharmaceutical QC Analytical Reference Doxylamine Impurity Profiling

Solid-State Crystallographic Differentiation: Monoclinic Packing and Hydrogen Bonding

Single-crystal X-ray diffraction analysis of 1-phenyl-1-(pyridin-2-yl)ethanol reveals it crystallizes in the monoclinic crystal system with a centrosymmetric P21/c space group (Z′ = 1) and unit cell parameters a = 5.2481(3) Å, b = 8.2862(4) Å, c = 23.8498(14) Å, β = 96.761(5)° [1]. In contrast, the positional isomer 1-phenyl-2-(4-pyridyl)ethanol crystallizes in an orthorhombic system with a non-centrosymmetric Pna21 space group (a = 15.591(1) Å, b = 12.691(1) Å, c = 5.589(1) Å) and forms an intermolecular O–H···N hydrogen bond network distinct from the 2-pyridyl isomer . The 2-pyridyl derivative exhibits O–H···N hydrogen bonding between the hydroxyl oxygen and the adjacent pyridine nitrogen, contributing to its specific crystal packing stability.

Crystal Engineering Solid-State Chemistry Polymorph Screening X-ray Diffraction

Chiral Scaffold Utility: Biocatalytic Enantioselectivity vs. Alternative Routes

The chiral center of 1-phenyl-1-(pyridin-2-yl)ethanol can be accessed with measurable enantioselectivity. Bioreduction of the corresponding ketone (2-benzoylpyridine) using Rhizopus arrhizus affords the (S)-enantiomer of α-phenyl-2-pyridylmethanol in 82% enantiomeric excess (e.e.) [1]. In contrast, asymmetric hydrolysis of its racemic acetate yields the antipodal (R)-enantiomer with only 24% optical purity [1]. Additionally, deracemization of racemic pyridyl alcohol using Catharanthus roseus plant cell cultures provides the chiral alcohol in high yield with excellent enantiomeric excess, demonstrating a viable biocatalytic pathway to enantiopure material [2].

Asymmetric Synthesis Biocatalysis Chiral Ligands Enantioselectivity

Physicochemical Property Differentiation: Lipophilicity vs. Simpler Analogs

1-Phenyl-1-(pyridin-2-yl)ethanol has a predicted LogP of 1.696 and a topological polar surface area (TPSA) of 33.1 Ų [1]. These values place it within favorable drug-like space according to the Pfizer Rule (LogP < 3, TPSA < 75). In contrast, the simpler analog 1-(pyridin-2-yl)ethanol (CAS 18728-61-5) has a molecular weight of only 123.15 g/mol and a significantly lower LogP (estimated ~0.3–0.5) due to the absence of the phenyl ring . The presence of the phenyl group in the target compound increases lipophilicity by approximately 1–1.4 LogP units, which directly impacts membrane permeability and oral bioavailability predictions.

Drug Discovery ADME Lipophilicity Physicochemical Properties

Synthetic Accessibility: Grignard Route Yield and Scalability

A common and scalable synthetic route to 1-phenyl-1-(pyridin-2-yl)ethanol involves the Grignard reaction between 2-acetylpyridine and phenylmagnesium bromide in anhydrous ether, proceeding at -78°C to room temperature followed by ammonium chloride quench . While exact yields are not publicly reported for this specific substrate, analogous copper(II)-catalyzed C–H alkoxylation of 2-phenylpyridines with aliphatic diols achieves yields of 30–67% [1]. In contrast, the Knoevenagel condensation route between 2-methylpyridine and benzaldehyde (which yields the 1-phenyl-2-(2-pyridyl)ethanol positional isomer) proceeds without catalyst or solvent but gives only modest yields (typically <20%) and requires high temperatures (140°C) [2].

Organic Synthesis Process Chemistry Grignard Reaction Yield Optimization

Procurement-Driven Application Scenarios Based on Quantitative Differentiation


Pharmaceutical Quality Control: Doxylamine Impurity B Reference Standard

1-Phenyl-1-(pyridin-2-yl)ethanol is procured as a certified reference standard (CRS) for the identification and quantification of Doxylamine EP Impurity B. This is a regulatory requirement for pharmaceutical companies manufacturing or testing doxylamine succinate drug substances and products. The compound's official designation under the European Pharmacopoeia ensures analytical method validation and batch release compliance, a role that cannot be fulfilled by non-certified or structurally similar pyridyl alcohols [1].

Chiral Building Block for Asymmetric Synthesis and Catalysis

The chiral secondary alcohol scaffold of 1-phenyl-1-(pyridin-2-yl)ethanol is a valuable starting material for the synthesis of enantiomerically enriched ligands and pharmaceutical intermediates. Biocatalytic methods using Rhizopus arrhizus can achieve 82% e.e. for the (S)-enantiomer, providing a viable route to chiral material for asymmetric catalysis applications [2]. This supports research programs in medicinal chemistry and process development where enantiopure pyridyl alcohols are required as chiral auxiliaries or ligand precursors.

Crystal Engineering and Solid-State Form Screening

The defined monoclinic crystal structure (space group P21/c) of 1-phenyl-1-(pyridin-2-yl)ethanol, with its characteristic O–H···N hydrogen-bonding network, makes it a candidate for crystal engineering studies and polymorph screening [3]. Procurement of the compound in high purity enables comparative solid-state analysis against positional isomers (e.g., 4-pyridyl analog), which crystallizes in a different orthorhombic system, to investigate structure-property relationships relevant to formulation stability and patent protection.

Synthetic Intermediate for PDE4 Inhibitor Development

1-Phenyl-1-(pyridin-2-yl)ethanol serves as a core structural motif in the development of phosphodiesterase 4 (PDE4) inhibitors, a class of anti-inflammatory agents investigated for COPD and asthma treatment [4]. Its procurement as a key intermediate enables medicinal chemistry teams to explore structure-activity relationships (SAR) around the 1-phenyl-2-pyridinyl alkyl alcohol scaffold, where modifications at the alcohol carbon influence PDE4 inhibitory potency and selectivity.

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